4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine
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Overview
Description
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a fluorobenzoyl group and a pyrimidine ring substituted with a propan-2-yloxy group.
Mechanism of Action
Target of Action
The primary target of (4-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 plays a crucial role in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function .
Mode of Action
(4-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone interacts with LRRK2 by binding to its kinase domain . This interaction inhibits the kinase activity of LRRK2, leading to a decrease in its downstream signaling .
Biochemical Pathways
The inhibition of LRRK2 by (4-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone affects several biochemical pathways. These include the regulation of vesicle trafficking and autophagy, both of which are critical for maintaining cellular homeostasis .
Pharmacokinetics
It is known that the compound has a high in vitro binding affinity for lrrk2 , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone’s action include the inhibition of LRRK2 kinase activity and the subsequent modulation of its downstream signaling pathways . This can lead to changes in cellular processes such as vesicle trafficking and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The piperazine intermediate is often synthesized by reacting 4-fluorobenzoyl chloride with piperazine under basic conditions. The pyrimidine intermediate can be prepared by alkylation of 2-methyl-6-hydroxypyrimidine with isopropyl bromide.
The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone
Uniqueness
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its potential as a therapeutic agent by improving binding affinity and specificity.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13(2)26-18-12-17(21-14(3)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJZCFBSDRJNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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